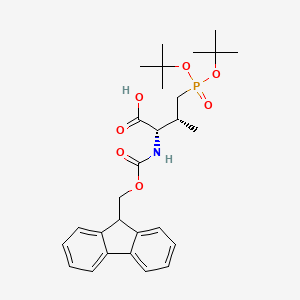

Fmoc-L-Pmab(tBu)2-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38NO7P/c1-18(17-37(33,35-27(2,3)4)36-28(5,6)7)24(25(30)31)29-26(32)34-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24H,16-17H2,1-7H3,(H,29,32)(H,30,31)/t18-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLXSUZQOUSJS-UUOWRZLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(OC(C)(C)C)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(=O)(OC(C)(C)C)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc L Pmab Tbu 2 Oh in Solid Phase Peptide Synthesis Spps

Application of the Fmoc/tBu Strategy for Pmab Incorporation

The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, valued for its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. bachem.comrsc.org The Fmoc group provides temporary protection for the α-amino group of the amino acid, while the tert-butyl (tBu) group offers semi-permanent protection for reactive side chains. iris-biotech.de This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups or the linkage of the peptide to the solid support. bachem.comiris-biotech.de

Fmoc-L-Pmab(tBu)2-OH is engineered to be fully compatible with this strategy. nih.gov The Fmoc group on the α-amine is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). bachem.comnih.gov The two tert-butyl esters protecting the phosphonic acid moiety of the Pmab side chain are stable to these basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the resin. nih.goviris-biotech.de This ensures that the phosphonic acid group remains protected throughout the synthesis, preventing unwanted side reactions.

The use of this compound allows for the synthesis of peptides where the Pmab residue ultimately possesses a free di-anionic phosphonic acid moiety after deprotection. nih.gov This is critical for applications where the negative charge of the phosphonate (B1237965) is essential for mimicking the biological activity of a phosphothreonine residue.

Coupling Reagents and Reaction Conditions for Peptide Elongation with Pmab

The formation of the amide bond between the incoming this compound and the N-terminal amine of the growing peptide chain on the solid support is a critical step. The choice of coupling reagents and reaction conditions significantly impacts the efficiency and purity of the final peptide. Due to the steric bulk of the Pmab side chain and its protecting groups, robust activation methods are often required.

Carbodiimide (B86325)/Hydroxybenzotriazole (HOBt) Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), have long been used as activating agents in peptide synthesis. peptide.comchempep.com They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and other side reactions. chempep.com

To mitigate these issues, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. chempep.combachem.com HOBt traps the O-acylisourea to form a less reactive but more stable HOBt-ester, which then acylates the peptide's N-terminal amine with minimal racemization. peptide.comcsic.es The combination of DIC/HOBt is a common and cost-effective method for standard couplings. bachem.com For sterically hindered amino acids like this compound, this method can be effective, though it may require longer reaction times or double coupling cycles to ensure completion. biotage.com

Table 1: Common Carbodiimide-Based Coupling Cocktails

| Carbodiimide | Additive | Base (if applicable) | Solvent | Key Features |

|---|---|---|---|---|

| DIC | HOBt | - | DMF/NMP | Standard, cost-effective, minimizes racemization. peptide.combachem.com |

| DIC | OxymaPure | - | DMF/NMP | HOBt alternative, non-explosive, efficient. csic.esiris-biotech.de |

This table is interactive. Click on the headers to sort.

Strategic Considerations for Minimizing Side Reactions in Pmab-SPPS

The successful synthesis of peptides containing this compound requires not only efficient coupling but also the suppression of common side reactions that can compromise the purity and yield of the target peptide.

Prevention of Aspartimide Formation and Racemization

Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, particularly when an aspartic acid (Asp) residue is followed by a small amino acid like glycine (B1666218) (Gly). nih.gov The piperidine used for Fmoc deprotection can catalyze the cyclization of the Asp side chain with its own backbone nitrogen, forming a succinimide (B58015) ring (aspartimide). iris-biotech.de This can lead to epimerization at the Asp α-carbon and subsequent ring-opening to form β- and D-Asp-containing peptide impurities. nih.gov While this compound is not an aspartic acid derivative, its incorporation may be part of a sequence that contains Asp. Strategies to mitigate aspartimide formation include:

Adding an acidic modifier like HOBt or OxymaPure to the piperidine deprotection solution. nih.govbiotage.com

Using sterically bulkier side-chain protecting groups on the Asp residue, such as the 3-methylpent-3-yl (Mpe) group, which can hinder the cyclization reaction. biotage.comiris-biotech.de

Employing backbone protection, such as incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the residue following Asp, which is a highly effective but more complex strategy. iris-biotech.deresearchgate.net

Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a constant concern. While Nα-Fmoc protection significantly suppresses racemization, it can still occur, especially with certain amino acids (like Cys and His) or under harsh activation conditions. nih.govnih.gov For a bulky residue like this compound, prolonged activation times or the use of strong bases can increase the risk. To minimize racemization:

Use carbodiimide activation in the absence of a base, such as DIC/HOBt or DIC/OxymaPure. bachem.com

When using uronium/phosphonium reagents, employ a weaker base like sym-collidine instead of DIPEA, especially if racemization is detected. chempep.combachem.com

Keep pre-activation times to a minimum before adding the activated amino acid to the resin. chempep.com

Optimization of Coupling Efficiency

Incomplete coupling is a frequent problem when incorporating bulky amino acids, leading to deletion sequences that are often difficult to separate from the target peptide. biotage.com Optimizing coupling efficiency for this compound is paramount.

Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can significantly improve reaction kinetics by increasing the probability of molecular collisions. biotage.com

Double Coupling: Performing the coupling reaction twice with fresh reagents is a common and effective strategy to drive the reaction to completion, especially after sterically hindered residues or at difficult positions within the peptide sequence. biotage.com

Solvent Choice: While DMF and NMP are standard, using solvent mixtures or additives can help to disrupt peptide aggregation, which can hinder reagent access to the reactive sites. For example, adding chaotropic salts or using specialized solvents can improve solvation. sigmaaldrich.com

Monitoring: Regularly monitoring the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test is crucial. A negative Kaiser test indicates the absence of free primary amines and a successful coupling. peptide.com

By carefully selecting the coupling methodology and implementing strategies to mitigate common side reactions, this compound can be successfully integrated into peptide sequences using the Fmoc/tBu SPPS strategy, enabling the synthesis of novel phosphothreonine-mimetic peptides for various research and therapeutic applications.

Post-Synthetic Deprotection Protocols for Pmab-Containing Peptides

The successful synthesis of a peptide incorporating the phosphonic acid-containing amino acid, this compound, via Solid-Phase Peptide Synthesis (SPPS) is contingent upon a final, two-stage deprotection strategy. This process involves the sequential removal of the temporary Nα-Fmoc protecting group after each coupling cycle, followed by the simultaneous cleavage of the completed peptide from the solid support and the removal of all permanent side-chain protecting groups, including the tert-butyl esters of the Pmab residue. This orthogonal protection scheme, where the Nα- and side-chain protecting groups are removed under different chemical conditions, is a cornerstone of the Fmoc/tBu strategy. iris-biotech.denih.gov

N-alpha-Fmoc Group Cleavage

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed as a temporary protecting group for the α-amino group of the amino acids used in peptide chain elongation. nih.gov Its removal is a critical step that must be performed after each amino acid coupling reaction to expose the amine for the next coupling step. peptide.com The Fmoc group is specifically designed to be labile to basic conditions, while remaining stable to the acidic conditions used for final cleavage. nih.govsigmaaldrich.com

The standard protocol for Fmoc group cleavage involves treating the peptide-resin with a solution of a secondary amine, most commonly piperidine, in an organic solvent like N,N-dimethylformamide (DMF). uci.edugoogle.com The mechanism involves a base-catalyzed β-elimination, which liberates the free amine on the peptide, carbon dioxide, and dibenzofulvene. google.com Piperidine is particularly effective as it also acts as a scavenger, forming a stable adduct with the reactive dibenzofulvene byproduct, thus preventing its undesirable reaction with the newly deprotected peptide chain. google.com

Typical conditions for Fmoc deprotection involve treating the resin-bound peptide with a 20-50% solution of piperidine in DMF for a short period, often repeated once to ensure complete removal. uci.edugoogle.comgoogle.com The reaction is generally carried out at room temperature. For instance, a common procedure is to treat the resin twice with 20% piperidine in DMF for 10-15 minutes each time. google.com Before the final global deprotection and cleavage from the resin, the N-terminal Fmoc group of the last coupled amino acid must be removed using this same procedure. sigmaaldrich.com

| Reagent | Typical Concentration | Solvent | Notes |

|---|---|---|---|

| Piperidine | 20-50% (v/v) | DMF, CH₂Cl₂ | Most common reagent; acts as its own scavenger for the dibenzofulvene byproduct. google.comgoogle.com |

| Piperazine | 5-20% (v/v) | DMF | An alternative to piperidine, sometimes used to mitigate specific side reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | A non-nucleophilic base that provides faster cleavage but requires a separate scavenger for dibenzofulvene. peptide.com |

Global Deprotection of Phosphonic Acid tert-Butyl Esters

Following the complete assembly of the peptide chain and the removal of the final N-terminal Fmoc group, the peptide is cleaved from the solid support. This step is performed concurrently with the "global deprotection" of all acid-labile side-chain protecting groups. sigmaaldrich.com In the context of a peptide containing the this compound residue, this crucial step involves the removal of the two tert-butyl (tBu) ester groups protecting the phosphonic acid moiety.

The standard method for this final cleavage and deprotection in Fmoc/tBu-based SPPS is treatment with a strong acid, almost universally Trifluoroacetic Acid (TFA). sigmaaldrich.comthermofisher.com The tert-butyl protecting groups on the Pmab residue, as well as those on other residues like Asp(OtBu), Glu(OtBu), Ser(tBu), and Tyr(tBu), are highly sensitive to acid and are efficiently cleaved by TFA. iris-biotech.de

During this acidolysis, the cleavage of tert-butyl groups generates highly reactive tert-butyl carbocations. sigmaaldrich.comwpmucdn.com These electrophilic species can irreversibly modify sensitive amino acid side chains, particularly those containing nucleophilic groups such as tryptophan, methionine, and cysteine, leading to undesired side products. sigmaaldrich.com To prevent these side reactions, the TFA is used in a "cleavage cocktail" containing scavenger molecules that trap these reactive cations. wpmucdn.com

The composition of the cleavage cocktail is determined by the amino acid sequence of the peptide. thermofisher.com For many peptides, a simple and effective mixture is a solution of TFA, water, and triisopropylsilane (B1312306) (TIS). Water and TIS both serve as effective scavengers for the generated carbocations. wpmucdn.com A widely used formulation is Reagent B or a similar mixture with slight variations in component percentages. wpmucdn.com The typical reaction is conducted at room temperature for 1 to 4 hours, with 2 hours being a common duration for complete cleavage and deprotection. thermofisher.com

| Cleavage Cocktail | Composition (v/v/v) | Primary Application |

|---|---|---|

| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | General purpose cocktail suitable for most peptides, including those with Arg(Pbf), Trp(Boc), Tyr(tBu), and the Pmab(tBu)₂ residue. sigmaaldrich.comnih.gov |

| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | A robust general-purpose cocktail for all peptides. wpmucdn.com |

| TFA / H₂O | 95 : 5 | Used for peptides lacking sensitive residues like Cys, Met, or Trp. thermofisher.com |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A potent scavenger-rich mixture for complex peptides, especially those with multiple Arg, Cys, or Met residues. sigmaaldrich.comwpmucdn.com |

The successful application of these protocols results in the desired peptide with a free N-terminus and a deprotected phosphonic acid group on the Pmab residue, ready for purification and subsequent analysis.

Applications of Fmoc L Pmab Tbu 2 Oh in Advanced Peptide and Protein Chemistry

Design and Synthesis of Hydrolysis-Stable Phosphopeptide Mimetics

A primary challenge in the study of protein phosphorylation is the inherent instability of the phosphate-amino acid bond, which is susceptible to rapid cleavage by cellular enzymes called phosphatases. To overcome this, researchers utilize Fmoc-L-Pmab(tBu)2-OH to create phosphopeptide mimetics that are resistant to this enzymatic hydrolysis. nih.gov This stability is achieved by replacing the natural phosphoester oxygen with a different chemical group, which in this case results in a phosphonic acid that mimics phosphothreonine (pThr). nih.gov

The synthesis of these robust peptide analogs is seamlessly integrated into standard Fmoc-based SPPS protocols. nih.govcam.ac.uk The Fmoc protecting group on the amino acid is removed using a mild base, typically piperidine (B6355638), allowing the peptide chain to be elongated. The tert-butyl groups protecting the phosphonate (B1237965) are stable under these conditions but are efficiently removed during the final step of the synthesis when the peptide is cleaved from the solid support using a strong acid. sigmaaldrich.com This orthogonal protection strategy ensures that the phosphonate mimetic is incorporated at the desired position with high fidelity. nih.gov

Table 1: Comparison of Natural Phosphothreonine and its Stable Mimetic

| Feature | Natural Phosphothreonine (pThr) | Pmab (Phosphonobutyric Acid) Mimetic |

|---|---|---|

| Phospho-Linkage | Phosphoester | Phosphonic Acid |

| Enzymatic Stability | Susceptible to phosphatases | Resistant to phosphatases nih.gov |

| Synthesis Building Block | Fmoc-Thr(PO(OBzl)OH)-OH | This compound nih.gov |

| Key Protecting Groups | Benzyl (B1604629) (Bzl) for phosphate (B84403) | Tert-butyl (tBu) for phosphonate nih.gov |

Development of Peptide-Based Probes for Biological Systems

The enhanced stability of peptides synthesized with this compound makes them ideal for creating sophisticated molecular probes to investigate biological processes. These probes are designed to mimic natural phosphopeptides and can be used to study specific protein-protein interactions that are fundamental to cellular signal transduction. nih.gov For example, they can serve as tools to explore the binding events involved in kinase and phosphatase activity.

By creating peptides that are not rapidly degraded, researchers can more accurately study their interactions within a cellular environment. nih.gov These probes can be further enhanced by attaching fluorescent tags or other reporter molecules. This allows for the visualization and tracking of the peptide as it interacts with its target proteins inside living cells, providing valuable insights into complex signaling networks. The ability to synthesize these durable and functional probes relies heavily on the unique properties of building blocks like this compound.

Construction of Modified Peptides for Structural and Functional Studies

The use of this compound is crucial for constructing modified peptides for in-depth structural and functional analyses. By replacing natural, unstable phosphothreonine residues with the stable Pmab mimetic, scientists can produce sufficient quantities of highly pure peptides required for techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods reveal the three-dimensional atomic structure of the peptide and how it binds to its protein partners.

These structural studies help to elucidate the precise molecular interactions that govern biological recognition. Understanding how the mimetic-containing peptide binds can shed light on the function of the natural phosphorylation event. This knowledge is critical for the rational design of new therapeutic agents that can modulate protein activity. The Fmoc group itself, due to its aromatic nature, can also influence the self-assembly properties of peptides, which is another area of active research for creating functional biomaterials. researchgate.net The synthesis of these structurally defined peptides is a cornerstone of modern chemical biology, enabling detailed exploration of protein function and drug discovery.

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| (2S,3R)-2-((9-fluorenylmethyloxycarbonyl)amino)-4-(di-t-butylphosphonomethyl)-3-methylbutyric acid | This compound |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Tert-butyl | tBu |

| Solid-Phase Peptide Synthesis | SPPS |

| Phosphothreonine | pThr |

Biological and Mechanistic Research Applications of Fmoc L Pmab Tbu 2 Oh

Investigation of Phosphorylation-Dependent Signaling Pathways

Phosphorylation is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes by switching protein functions and interactions on or off. thermofisher.comnih.gov Fmoc-L-Pmab(tBu)2-OH, once incorporated into synthetic peptides and deprotected, provides a stable proxy for pThr, enabling detailed studies of these signaling networks. smolecule.com

Many critical protein-protein interactions (PPIs) are mediated by the recognition of phosphorylated residues by specialized binding domains. nih.gov The compound this compound is designed for use in solid-phase peptide synthesis (SPPS) to introduce a pThr mimic into a peptide sequence. rsc.orgportlandpress.com The resulting Pmab-containing peptides can then be used to study PPIs that are dependent on pThr. nih.gov Because the phosphonate-based analog is resistant to phosphatase activity, it provides a persistent signal, allowing researchers to isolate and examine the structural and functional consequences of a specific phosphorylation event. nih.goviris-biotech.de This is particularly valuable in cell-based experiments where phosphatases are abundant. iris-biotech.de

Protein kinases are the enzymes responsible for phosphorylation, and their ability to specifically recognize and act upon their substrates is key to maintaining signaling fidelity. plos.orgnih.gov Kinases often recognize short linear sequence motifs around the target serine, threonine, or tyrosine residue. nih.govmdpi.com The use of stable pThr mimics like Pmab allows for the investigation of how a phosphorylated residue at one site might influence the binding and activity of kinases at another. By incorporating Pmab into peptide substrates, researchers can create stable "phospho-mimic" peptides to probe the binding pockets of kinase domains and other phospho-binding modules without the substrate being altered by phosphatases. This helps in mapping the determinants of kinase specificity and understanding how signaling pathways are regulated. nih.gov

Mimicry of Phosphorylated Threonine in Protein-Protein Interactions

Enzyme Inhibition and Modulation Studies

The ability of Pmab to mimic pThr makes it an effective component in the design of inhibitors for enzymes whose function depends on recognizing pThr-containing substrates. A primary example is the inhibition of Polo-like Kinase 1 (Plk1).

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, and its overexpression is linked to various cancers. nih.gov Plk1 contains a C-terminal non-catalytic polo-box domain (PBD) that is essential for its function. nih.govnih.gov The PBD acts as a phosphopeptide-binding module, specifically recognizing sequences containing phosphoserine (pSer) or pThr, which localizes the kinase to its substrates at specific subcellular locations during mitosis. nih.govnih.govnih.gov

Inhibiting the PBD-substrate interaction is an attractive strategy for anticancer therapy. nih.govmit.edu Peptides containing the Pmab residue have been developed as antagonists that bind to the Plk1 PBD. nih.govnih.gov By mimicking the natural pThr-containing ligand, these Pmab-peptides competitively inhibit the binding of the PBD to its native substrates, thereby disrupting Plk1's function and potentially leading to mitotic arrest and cell death in cancer cells. nih.govgoogle.com

Research has focused on optimizing the binding affinity of peptide-based inhibitors to the Plk1 PBD. While Pmab serves as an excellent pThr mimic, studies have shown that peptides containing Pmab can have slightly different binding affinities compared to their pThr counterparts. For instance, in one study, a Pmab-containing version of a high-affinity peptide (peptide 7*) showed a 6-fold lower potency than the pThr-containing parent peptide (peptide 7). nih.gov However, the stability of the Pmab analog often compensates for this modest reduction in affinity in cellular environments. nih.gov Furthermore, modifications to the Pmab analog itself have led to the development of new mimics with binding affinities several-fold higher than the original Pmab, demonstrating the potential for creating highly potent and selective Plk1 inhibitors. nih.gov

Table 1: Comparison of IC₅₀ Values for Plk1 PBD Binding Peptides

This table shows the half-maximal inhibitory concentration (IC₅₀) values for various peptides competing for binding to the Plk1 Polo-Box Domain (PBD). Lower IC₅₀ values indicate higher binding affinity. Data highlights the relative potency of peptides containing the natural phosphothreonine (pThr) versus its stable mimic, Pmab.

| Peptide | Key Residue | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Peptide 1 (WT Parent) | pThr | 20 | nih.gov |

| Peptide 4b | pThr | 0.43 | nih.gov |

| Peptide 7 | pThr | 0.014 | nih.gov |

| Peptide 7* | Pmab | 0.086 | nih.gov |

Polo-like Kinase 1 (Plk1) Inhibitory Mechanisms

Utility in Elucidating Post-Translational Modifications and Their Regulation

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. thermofisher.com PTMs like phosphorylation, acetylation, and ubiquitination regulate nearly all aspects of cell biology by altering protein activity, localization, and stability. thermofisher.comnih.govnih.gov

Phosphorylation is one of the most widespread and studied PTMs. portlandpress.com The use of non-hydrolyzable phosphonate (B1237965) analogs, such as Pmab derived from this compound, is a powerful strategy to dissect the regulatory roles of this modification. iris-biotech.de By creating proteins or peptides that are "locked" in a phosphorylated state, researchers can uncouple the act of phosphorylation from the act of dephosphorylation. nih.gov This allows for a precise examination of the downstream consequences of a specific phosphorylation event, helping to elucidate its role in complex signaling cascades and its crosstalk with other PTMs, without the system being reset by phosphatases. iris-biotech.dethermofisher.com

Comparative Analysis with Other Phosphoamino Acid Mimetics

Comparison with Phosphoserine and Phosphotyrosine Analogs (Pma, Pmp)

Fmoc-L-Pmab(tBu)2-OH belongs to a family of phosphono-amino acid derivatives designed to serve as stable mimics for the three primary phosphorylated amino acids involved in cellular signaling. iris-biotech.deiris-biotech.de Its counterparts are Pma, which mimics phosphoserine, and Pmp, which mimics phosphotyrosine. iris-biotech.de The core structure of these mimetics replaces the labile P-O bond of the phosphate (B84403) group with a more robust P-C bond, rendering them resistant to hydrolysis by chemical means or enzymatic degradation by phosphatases. iris-biotech.deiris-biotech.de

This resistance to phosphatases is a significant advantage, making peptides incorporated with Pma, Pmab, or Pmp valuable tools for cell-based research, where natural phosphopeptides would be rapidly dephosphorylated. iris-biotech.deiris-biotech.de All three analogs are prepared with N-terminal Fmoc protection and tert-butyl (tBu) protection on the phosphonic acid group, making them fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.deiris-biotech.de The protecting groups are designed to be removed during the final acid cleavage step, typically with trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com

Table 1: Phosphoamino Acid Mimetics and Their Natural Counterparts

| Phosphorylated Amino Acid | Phosphono-Amino Acid Mimic | Key Feature |

|---|---|---|

| Phosphoserine (pSer) | Pma ((S)-2-amino-4-phosphonobutanoic acid) | Hydrolysis-stable pSer analog. iris-biotech.de |

| Phosphothreonine (pThr) | Pmab ((2S,3R)-2-amino-3-methyl-4-phosphonobutanoic acid) | Hydrolysis-stable pThr analog. iris-biotech.deportlandpress.com |

| Phosphotyrosine (pTyr) | Pmp ((S)-2-amino-3-(4-phosphonomethylphenyl)propanoic acid) | Hydrolysis-stable pTyr analog. iris-biotech.de |

Distinctive Features and Advantages Over Other Phosphothreonine Mimetics

While several phosphothreonine mimetics exist, this compound offers a distinct combination of features that make it highly advantageous for specific applications. Its primary advantage is the stability conferred by the phosphonate (B1237965) (P-C) bond, which replaces the native phosphoester (P-O-C) bond. iris-biotech.de

This approach contrasts with other phosphothreonine mimetics designed for different purposes. For instance, Fmoc-Pmab(POM)2-OH utilizes pivaloyloxymethyl (POM) protecting groups. nih.gov This derivative is designed to create a bio-reversible prodrug; the POM groups mask the charged phosphonic acid to improve cell permeability and are later cleaved by intracellular esterases. nih.gov However, the synthesis and handling of such prodrug derivatives can be more complex. The use of this compound, which yields a peptide with the phosphonic acid in its free di-anionic form upon cleavage, is more direct for biochemical and in vitro binding assays. nih.gov

Other pThr mimetics include those with different protecting groups, such as benzyl (B1604629) (Bzl) groups, or analogs where the phosphonate is further modified, for example, by difluorination (F2Pmab). rsc.orgiris-biotech.de Fluorination can increase the acidity of the phosphonic acid, making it an even closer electronic mimic of the natural phosphate group. iris-biotech.de However, the synthesis of these more complex analogs can be more challenging, and this compound remains a widely used and reliable reagent for efficiently incorporating a stable pThr mimic using standard, well-established SPPS protocols. iris-biotech.deportlandpress.com

Table 2: Comparison of Phosphothreonine Mimetic Protecting Group Strategies

| Derivative | Phosphonate Protection | Key Feature & Advantage | Research Context |

|---|---|---|---|

| This compound | di-tert-butyl (tBu) | Compatible with standard Fmoc/TFA SPPS; yields free phosphonic acid. nih.gov | In vitro binding assays, biochemical studies. nih.gov |

| Fmoc-L-Pmab(POM)2-OH | di-pivaloyloxymethyl (POM) | Creates a bio-reversible prodrug for enhanced cell permeability. nih.gov | Cell-based studies requiring intracellular delivery. nih.gov |

| Fmoc-L-F2Pmab(tBu)2-OH | di-tert-butyl (tBu) | Difluorination provides a closer electronic mimic to the natural phosphate group. iris-biotech.de | Studies requiring precise electronic mimicry of pThr. iris-biotech.de |

Context-Specific Suitability of this compound in Research

The unique properties of this compound make it particularly suitable for specific areas of chemical biology and biomedical research. Its primary utility is in the synthesis of peptides used to investigate phosphorylation-dependent protein-protein interactions (PPIs). nih.gov

Studying Signal Transduction Pathways: The stability of the Pmab residue against phosphatases makes it an invaluable tool for creating probes to study signaling pathways in complex biological environments like cell lysates or even in live cells, where natural phosphopeptides would have a very short half-life. iris-biotech.deiris-biotech.de This allows researchers to "trap" and identify binding partners of phosphorylated proteins without the complication of dephosphorylation.

Inhibitor and Ligand Development: A prominent application of this compound is in the synthesis of peptidomimetic ligands for kinases and other phosphobinding proteins. For example, it has been used to prepare high-affinity ligands for the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a crucial regulator of mitosis and a target for cancer therapy. iris-biotech.deiris-biotech.de By replacing the natural pThr in a known binding sequence with the stable Pmab analog, researchers can develop potent and stable inhibitors or probes to study Plk1 function.

Enzyme Substrate Specificity: The compound is also suited for studies aimed at understanding enzyme specificity. For instance, it has been used to synthesize peptide substrates to evaluate how phosphorylation affects cleavage by enzymes like caspases. portlandpress.com By incorporating the non-hydrolyzable Pmab, researchers can dissect the role of the phosphate group in enzyme recognition and activity.

Advanced Derivatization and Prodrug Strategies for Pmab Analogs

Synthesis and Application of Bio-Reversible Protecting Groups (e.g., POM)

A key strategy to enhance the cellular permeability of Pmab-containing peptides is the masking of the negatively charged phosphonate (B1237965) group with bio-reversible protecting groups. These groups are designed to be cleaved by intracellular enzymes, such as esterases, to release the active, deprotected phosphonate-containing molecule within the cell. nih.govnih.gov

One of the most widely utilized bio-reversible protecting groups for phosphonates is the pivaloyloxymethyl (POM) group. nih.govnih.gov The POM moiety is an acyloxyalkyl group that has been successfully used to create prodrugs of various phosphonate-containing compounds, leading to improved oral bioavailability and cellular penetration. nih.govnih.gov The enzymatic cleavage of the POM ester results in the release of pivalic acid, formaldehyde, and the deprotected phosphonic acid. nih.gov

A significant advancement in the field has been the synthesis of Fmoc-Pmab(POM)₂-OH , a derivative of Fmoc-L-Pmab(tBu)₂-OH where the tert-butyl protecting groups on the phosphonate are replaced with POM groups. nih.gov This reagent is specifically designed for the direct incorporation of a POM-protected Pmab residue into peptides during solid-phase peptide synthesis (SPPS). nih.gov The synthesis of Fmoc-Pmab(POM)₂-OH allows for the creation of Pmab-containing peptides where the phosphonic acid is in a fully protected, bio-reversible prodrug form. nih.gov This represents a critical tool for the development of more effective Pmab-based research tools and potential therapeutics. nih.gov

The application of POM-protected phosphonate prodrugs has been shown to significantly improve the biological activity of parent compounds in cell-based assays, which is attributed to the enhanced cellular uptake. researchgate.net

Table 1: Comparison of Protecting Groups for the Pmab Phosphonate Moiety

| Protecting Group | Chemical Name | Key Features |

| tBu | tert-Butyl | Stable to many reaction conditions, removed by strong acid (e.g., TFA). Not bio-reversible. |

| POM | Pivaloyloxymethyl | Bio-reversible, cleaved by intracellular esterases. Used to create prodrugs for enhanced cell permeability. nih.govnih.govnih.gov |

Strategies for Modulating Cellular Permeability of Pmab-Containing Constructs

The dianionic nature of the phosphonate group in Pmab at physiological pH presents a significant barrier to its passive diffusion across the lipid bilayer of cell membranes. nih.govnih.gov Several strategies, beyond the use of prodrugs like the POM-protected derivatives, are employed to modulate the cellular permeability of constructs containing Pmab and other negatively charged peptides.

One common approach is the masking of charged groups . As discussed with the POM protecting group, neutralizing the negative charge of the phosphonate is a highly effective strategy to increase lipophilicity and facilitate membrane transit. nih.gov

Peptide stapling and macrocyclization are techniques that can enhance cellular uptake by constraining the peptide into a more rigid, membrane-permeable conformation. rsc.org Hydrocarbon stapling, in particular, has been shown to increase the lipophilicity and proteolytic stability of peptides, contributing to improved cell permeability. rsc.org

N-methylation of the peptide backbone is another strategy to improve cell permeability. This modification can reduce the number of hydrogen bond donors, which can limit interaction with the aqueous solvent and favor partitioning into the cell membrane. unc.edunih.gov

Furthermore, conjugation to cell-penetrating peptides (CPPs) is a widely used method to facilitate the intracellular delivery of various cargo molecules, including peptides. rsc.orguri.edu CPPs are typically short, cationic peptides that can traverse the cell membrane and carry their conjugated cargo along with them. nih.gov The arginine-rich TAT peptide is a well-known example of a CPP that has been used to deliver otherwise impermeable molecules into cells. nih.gov

Table 2: Strategies to Enhance Cellular Permeability of Pmab-Containing Peptides

| Strategy | Mechanism of Action |

| Prodrug Approach (e.g., POM) | Masks the negative charge of the phosphonate, increasing lipophilicity and allowing for passive diffusion. The protecting groups are cleaved intracellularly to release the active molecule. nih.govnih.gov |

| Peptide Stapling/Macrocyclization | Constrains the peptide into a more membrane-compatible conformation and can increase lipophilicity. rsc.org |

| N-Methylation | Reduces the number of hydrogen bond donors, favoring partitioning into the lipid bilayer. unc.edunih.gov |

| Conjugation to Cell-Penetrating Peptides (CPPs) | Utilizes the membrane-translocating properties of CPPs to carry the Pmab-containing construct into the cell. rsc.orguri.edu |

Conjugation Methodologies for Targeted Biological Delivery

To enhance the specificity and efficacy of Pmab-containing constructs, they can be conjugated to targeting moieties that direct them to specific cells, tissues, or organs. This approach can increase the local concentration of the therapeutic or diagnostic agent at the site of action, while minimizing off-target effects.

Several conjugation methodologies are available for linking peptides and phosphonate-containing molecules to targeting ligands such as antibodies, antibody fragments, or small molecules. beilstein-journals.org

Chemical conjugation is a common approach that involves the formation of a stable covalent bond between the Pmab-containing peptide and the targeting moiety. nih.govacs.org This can be achieved through various chemical reactions, including:

Carbodiimide (B86325) chemistry: This method is often used to couple a carboxylic acid on one molecule to a primary amine on another, forming an amide bond. beilstein-journals.org

Maleimide (B117702) chemistry: This technique allows for the specific reaction of a maleimide group with a thiol (sulfhydryl) group, which can be present in a cysteine residue of the peptide. beilstein-journals.org

Click chemistry: This refers to a class of reactions that are highly efficient, specific, and biocompatible, making them well-suited for bioconjugation.

Ligand exchange is another method that can be used to attach molecules to the surface of nanoparticles. nih.govacs.org In this process, a ligand already on the nanoparticle surface is displaced by the peptide-targeting moiety conjugate. acs.org

Self-assembly of functionalized molecules into supramolecular structures, such as micelles or nanoparticles, can also be used for targeted delivery. acs.orggoogle.com For instance, phosphonate-containing amphiphiles can self-assemble in an aqueous environment, and these assemblies can be further functionalized with targeting groups. google.com

The choice of conjugation strategy depends on several factors, including the chemical nature of the peptide and targeting moiety, the desired stability of the conjugate, and the intended biological application.

Table 3: Common Chemical Conjugation Methods

| Method | Reactive Groups | Bond Formed |

| Carbodiimide Chemistry | Carboxylic Acid + Amine | Amide |

| Maleimide Chemistry | Maleimide + Thiol | Thioether |

| Click Chemistry (e.g., Azide-Alkyne) | Azide (B81097) + Alkyne | Triazole |

Future Perspectives and Emerging Research Avenues for Fmoc L Pmab Tbu 2 Oh

Potential in High-Throughput Screening Platforms for Modulator Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target. frontiersin.orgopentrons.comevotec.com The integration of unnatural amino acids, such as Fmoc-L-Pmab(tBu)2-OH, into HTS platforms offers a sophisticated strategy for discovering novel modulators of protein-protein interactions (PPIs), a class of targets notoriously difficult to address with traditional small molecules. nih.gov

The utility of this compound in this context lies in its ability to be incorporated into peptide libraries designed to mimic the binding motifs of phosphothreonine-dependent PPIs. These interactions are critical in numerous signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By creating libraries of peptides containing the stable Pmab moiety, researchers can screen for compounds that either disrupt or stabilize these interactions without the complication of peptide degradation by phosphatases. nih.gov

A key strategy for employing this compound in HTS involves the synthesis of peptide probes carrying a reporter group. For instance, Fmoc-protected amino acids derivatized with fluorophores can be incorporated into peptides. researchgate.net This allows for the development of fluorescence-based assays, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET), which are well-suited for HTS formats. nih.gov In a typical assay, a fluorescently labeled peptide containing Pmab would be designed to bind to its target protein. The screening of a small molecule library would then identify "hits" that displace the peptide, resulting in a measurable change in the fluorescence signal.

Table 1: Potential HTS Assay Formats Utilizing Peptides with this compound

| Assay Format | Principle | Role of Pmab-Containing Peptide |

| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. | A fluorescently labeled Pmab-peptide is used as a probe. Displacement by a small molecule "hit" results in a decrease in polarization. |

| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | A Pmab-peptide and its target protein can be labeled with a FRET donor and acceptor pair. Disruption of the interaction by a modulator leads to a loss of FRET. |

| Surface Plasmon Resonance (SPR) | Detects binding events on a sensor surface in real-time. | A Pmab-peptide can be immobilized on the sensor chip to screen for binding partners or inhibitors from a library. |

| Cell-Based Reporter Assays | Measures the downstream effect of a PPI in a cellular context. | A plasmid encoding a Pmab-containing peptide can be introduced into cells with a reporter system (e.g., luciferase) linked to the signaling pathway of interest. |

The development of such assays would enable the large-scale screening of compound libraries to discover novel modulators of phosphothreonine-dependent signaling pathways, a critical step toward developing new therapeutic interventions.

Integration into Chemical Proteomics for Target Identification

Chemical proteomics is a powerful discipline that utilizes chemical probes to identify and characterize protein targets of bioactive molecules within complex biological systems. rsc.orgnih.gov The integration of this compound into chemical proteomics workflows could provide an effective method for identifying the binding partners of phosphothreonine-mimicking peptides and, by extension, for de-convoluting the targets of novel modulators.

A prominent approach in chemical proteomics is the use of "click chemistry," which involves the bio-orthogonal reaction between an azide (B81097) and an alkyne. nih.gov this compound can be chemically modified to include an azide or alkyne handle. Once incorporated into a peptide, this modified Pmab-peptide can be used as a probe. After incubating the probe with a cell lysate or even in living cells, it will bind to its protein targets. The probe-protein complex can then be covalently linked to a reporter tag (e.g., biotin) via a click reaction. This allows for the selective enrichment of the target proteins using affinity purification (e.g., streptavidin beads), followed by their identification using mass spectrometry. nih.gov

This strategy, often referred to as activity-based protein profiling (ABPP), can be used to:

Identify novel protein binders: Discover previously unknown proteins that interact with the phosphothreonine mimetic motif.

Profile the selectivity of inhibitors: In a competitive ABPP experiment, a library of unlabeled compounds can be screened for their ability to prevent the binding of the Pmab-probe to its targets, thus revealing the selectivity profile of potential drug candidates.

Map binding sites: Photo-crosslinking unnatural amino acids can be incorporated alongside the Pmab residue to covalently capture the interaction interface upon UV irradiation, allowing for the precise mapping of the binding site. rsc.org

Table 2: A Workflow for Target Identification using a Modified Pmab Probe

| Step | Description | Key Technique |

| 1. Probe Synthesis | Synthesize a peptide incorporating an azide- or alkyne-modified Pmab residue using Fmoc chemistry. | Solid-Phase Peptide Synthesis (SPPS) |

| 2. Target Binding | Incubate the probe with a complex biological sample (e.g., cell lysate). | Affinity Labeling |

| 3. Bio-orthogonal Ligation | "Click" a biotin (B1667282) tag onto the probe that is bound to its target protein(s). | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 4. Enrichment | Isolate the biotin-tagged protein complexes. | Streptavidin Affinity Chromatography |

| 5. Identification | Identify the captured proteins. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

By integrating this compound into such workflows, researchers can gain a deeper understanding of the cellular pathways regulated by phosphothreonine-dependent interactions and accelerate the discovery of new drug targets.

Rational Design of Next-Generation Pmab Analogs with Enhanced Specificity

The rational design of peptide-based inhibitors is a powerful strategy for developing highly specific and potent therapeutic agents. frontiersin.org This approach relies on a detailed understanding of the structure-activity relationship (SAR) of the peptide-protein interaction. This compound serves as an excellent starting point for the rational design of next-generation Pmab analogs with improved binding affinity and specificity for their target proteins.

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can be used to elucidate the binding mode of a Pmab-containing peptide with its target. This information can then guide the design of new analogs with modifications aimed at optimizing the interaction. For example, the methyl group at the 3R position of Pmab can be replaced with other substituents to explore the steric and electronic requirements of the binding pocket. nih.gov

Furthermore, the phosphonate (B1237965) group itself can be modified. The synthesis of α-monofluorinated phosphonate mimetics of phosphoserine and phosphothreonine has been reported, and such modifications could be applied to Pmab to alter its electronic properties and potentially enhance its binding affinity or selectivity. rsc.org The rational design process is iterative, involving cycles of design, synthesis, and biological evaluation to progressively refine the properties of the lead compound.

Table 3: Strategies for the Rational Design of Pmab Analogs

| Design Strategy | Rationale | Example Modification |

| Side Chain Modification | To optimize interactions with the binding pocket of the target protein. | Replacing the methyl group at the 3R position with larger or smaller alkyl or aryl groups. |

| Backbone Cyclization | To constrain the peptide into its bioactive conformation, increasing affinity and stability. | Head-to-tail cyclization or side-chain-to-side-chain cyclization. |

| Phosphonate Modification | To modulate the electronic properties and hydrogen bonding capacity of the phosphonate group. | Introduction of fluorine atoms to create α-monofluorinated phosphonate analogs. |

| Incorporation of other Non-natural Amino Acids | To introduce novel functionalities or to probe the SAR of the peptide sequence. | Replacing other residues in the peptide with non-natural amino acids to enhance binding or metabolic stability. plos.org |

The development of novel α-aminophosphonate derivatives through such rational design strategies holds significant promise for creating highly selective inhibitors for therapeutic targets that have historically been considered "undruggable." frontiersin.orgfrontiersin.orgresearchgate.net

Q & A

Q. What precautions are necessary when handling Fmoc-L-Pmab(tBu)₂-OH in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.